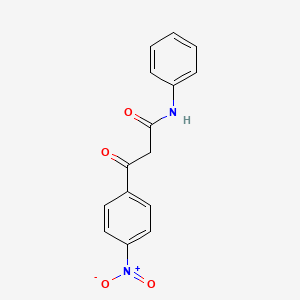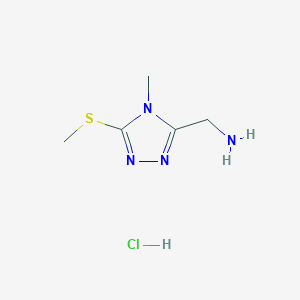![molecular formula C24H22NP B3211609 2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine CAS No. 1092064-00-0](/img/structure/B3211609.png)
2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
Overview
Description
2-(13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and industry
Scientific Research Applications
2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers explore its potential as a biochemical probe to study cellular processes. Its ability to interact with biological molecules can provide insights into various biological pathways.
Medicine: The compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used as a catalyst or a precursor for manufacturing advanced materials.
Mechanism of Action
Target of Action
It is categorized as a phosphorus ligand , which suggests that it may interact with metal ions in biological systems, acting as a chelating agent.
Pharmacokinetics
Its physical properties such as being a pale yellow solid and air-sensitive might influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its sensitivity to air suggests that it may be unstable in the presence of oxygen or moisture. The pH, temperature, and presence of other reactive species in the environment could also impact its stability and activity.
Biochemical Analysis
Biochemical Properties
2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1’,2’-e]phosphepin-4-yl]ethyl]amine plays a vital role in biochemical reactions, particularly in the field of asymmetric catalysis. This compound interacts with a variety of enzymes and proteins, facilitating the formation of chiral products. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal ions, which are essential for catalytic activity. For instance, it can form complexes with transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes .
Cellular Effects
The effects of 2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1’,2’-e]phosphepin-4-yl]ethyl]amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, which are crucial for signal transduction. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1’,2’-e]phosphepin-4-yl]ethyl]amine involves its binding interactions with biomolecules. This compound can bind to metal ions, forming stable complexes that are essential for its catalytic activity. These complexes can then interact with substrates, facilitating their transformation into chiral products. Furthermore, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1’,2’-e]phosphepin-4-yl]ethyl]amine change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1’,2’-e]phosphepin-4-yl]ethyl]amine vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1’,2’-e]phosphepin-4-yl]ethyl]amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its catalytic activity. This compound can influence metabolic flux and alter the levels of certain metabolites, thereby impacting overall metabolic processes. For example, it can affect the activity of enzymes involved in the synthesis and degradation of chiral molecules .
Transport and Distribution
The transport and distribution of 2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1’,2’-e]phosphepin-4-yl]ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1’,2’-e]phosphepin-4-yl]ethyl]amine is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall effectiveness in catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine involves multiple steps, each requiring precise reaction conditions. The process typically begins with the formation of the pentacyclic core, followed by the introduction of the phosphorous and ethanamine groups. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine: This compound shares a similar pentacyclic structure but differs in the functional groups attached to the core.
13-[2,4-ditert-butyl-6-[3,5-ditert-butyl-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)phenyl]phenoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene: This compound also features a similar core structure but with different substituents.
Uniqueness
The uniqueness of 2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential as a research tool make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NP/c25-13-14-26-15-19-11-9-17-5-1-3-7-21(17)23(19)24-20(16-26)12-10-18-6-2-4-8-22(18)24/h1-12H,13-16,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLCEFIOZLJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1CCN)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B3211529.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B3211552.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3211555.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenylethane-1-sulfonamide](/img/structure/B3211557.png)
![N-[(4-phenyloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3211567.png)
![N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B3211570.png)

![2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B3211592.png)
![3,4-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B3211595.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B3211597.png)


![1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine](/img/structure/B3211617.png)

